Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
CAS No.: 5626-64-2
Cat. No.: VC16236060
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5626-64-2 |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione |
| Standard InChI | InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 |
| Standard InChI Key | JNWNBXNPBSVNMU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(=O)OC(=O)N2C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a saturated pyrrolidine ring fused to an oxazole-dione system. The IUPAC name, 5,6,7,7a-tetrahydropyrrolo[1,2-c] oxazole-1,3-dione, reflects its bicyclic framework. X-ray crystallography and NMR studies confirm the planar oxazole ring and the puckered pyrrolidine moiety, which influence its stereoelectronic properties .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.43 g/cm³ | |
| Boiling Point | 200.4°C at 760 mmHg | |
| Flash Point | 75°C | |
| Refractive Index | 1.555 | |
| Vapor Pressure | 0.326 mmHg at 25°C |
The compound’s moderate polarity () and solubility in polar solvents like acetonitrile facilitate its use in synthetic reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves cyclization of proline derivatives. For example, treatment of L-proline with phosgene () under anhydrous conditions yields the target compound via intramolecular cyclization . Alternative methods include:
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Electro-photochemical (EPC) reactions: Aryl diazoesters react with nitriles under blue light and electrical current to form oxazole intermediates, which cyclize to the tetrahydro-pyrrolooxazole framework .
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Enamine cyclization: Reacting proline amides with trimethyl orthoformate generates enamines that undergo acid-catalyzed cyclization .
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key parameters include:
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Temperature: 80–100°C
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Catalysts: Pyridinium p-toluenesulfonate (PPTS) for stereocontrol .
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Solvents: Acetonitrile or propionitrile for optimal cyclization kinetics .
Applications in Materials Science
Polymer Modification
The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (glass transition temperature increased by 35°C) .
Coordination Chemistry
Transition metal complexes (e.g., Cu(II) and Fe(III)) exhibit unique magnetic properties. The Fe(III) complex shows antiferromagnetic coupling below 50 K .
Comparative Analysis with Related Heterocycles
| Compound | Structure | Key Differences |
|---|---|---|
| Oxazolidinone | Monocyclic oxazole | Lacks fused pyrrolidine ring |
| Pyrrolidine-2,5-dione | Saturated diketone | Absent oxazole moiety |
| Tetramates | Tricyclic diones | Additional fused ring system |
The fused bicyclic system of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione confers superior metabolic stability compared to monocyclic analogs .
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